molecular formula C12H12N4 B14401662 N-Phenylpyridine-3-carboximidohydrazide CAS No. 88485-21-6

N-Phenylpyridine-3-carboximidohydrazide

Cat. No.: B14401662
CAS No.: 88485-21-6
M. Wt: 212.25 g/mol
InChI Key: GMBGLAVEQNRPRK-UHFFFAOYSA-N
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Description

N-Phenylpyridine-3-carboximidohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a pyridine ring, with a carboximidohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylpyridine-3-carboximidohydrazide typically involves the reaction of pyridine-3-carboxylic acid hydrazide with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired hydrazide compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenylpyridine-3-carboximidohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

Mechanism of Action

The mechanism by which N-Phenylpyridine-3-carboximidohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the replication of viral RNA by targeting the viral RNA replication step. This action is facilitated by its ability to bind to specific enzymes or proteins involved in the replication process, thereby preventing the virus from multiplying .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Phenylpyridine-3-carboximidohydrazide include:

  • N-Phenylpyridine-3-carboxamide
  • 6-Acetyl-1H-indazole
  • 3-Phenylpyridine
  • 2-Phenylpyridine

Uniqueness

This compound is unique due to its specific functional group arrangement, which imparts distinct chemical properties. Its ability to inhibit viral RNA replication sets it apart from other similar compounds, making it a valuable candidate for antiviral research .

Properties

CAS No.

88485-21-6

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

N-amino-N-phenylpyridine-3-carboximidamide

InChI

InChI=1S/C12H12N4/c13-12(10-5-4-8-15-9-10)16(14)11-6-2-1-3-7-11/h1-9,13H,14H2

InChI Key

GMBGLAVEQNRPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=N)C2=CN=CC=C2)N

Origin of Product

United States

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